

Mito-apocynin (C11): A Technical Guide to its Synthesis, Discovery, and Application

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Compound of Interest

Compound Name: Mito-apocynin (C11)

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mito-apocynin (C11), a novel mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent in preclinical models of neurodegenerative diseases. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanism of action of Mito-apocynin. It is designed to equip researchers, scientists, and drug development professionals with the critical information necessary to understand and potentially utilize this compound in their work. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways, offering a comprehensive resource for the scientific community.

Discovery and Rationale

Mito-apocynin was developed to address the critical role of mitochondrial oxidative stress in the pathogenesis of numerous diseases, particularly neurodegenerative disorders like Parkinson's disease.[1] The parent compound, apocynin, is a known inhibitor of NADPH oxidase (NOX), an enzyme family that is a major source of reactive oxygen species (ROS).[2] However, the therapeutic efficacy of apocynin is limited by its non-specific nature and the high doses required for therapeutic effect.[3] To overcome these limitations, Mito-apocynin was designed by conjugating apocynin to a triphenylphosphonium (TPP) cation via an eleven-carbon alkyl chain.[4][5] The lipophilic and cationic nature of the TPP moiety facilitates the accumulation of the

molecule within the mitochondria, the primary site of cellular ROS production, thereby increasing its potency and targeted efficacy.^[3]^[6]

Synthesis of Mito-apocynin (C11)

An optimized, two-step protocol has been developed for the synthesis of **Mito-apocynin (C11)**, offering a more economical and higher-yield alternative to earlier multi-step methods.^[4]

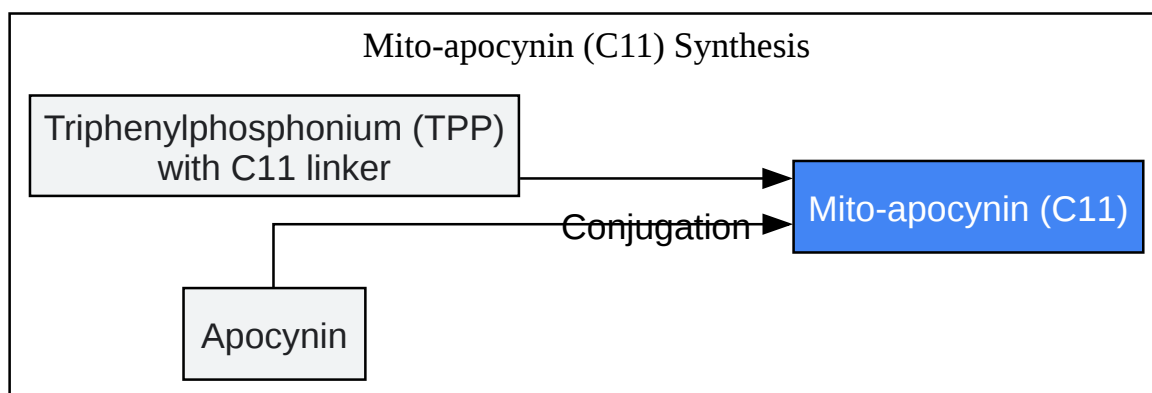
Experimental Protocol: Optimized Two-Step Synthesis

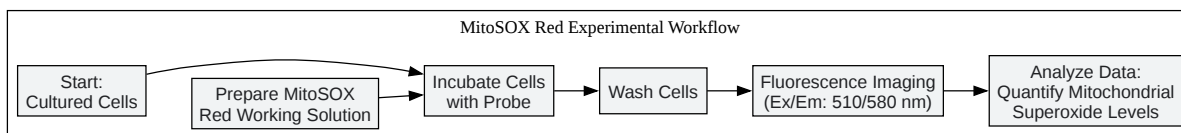
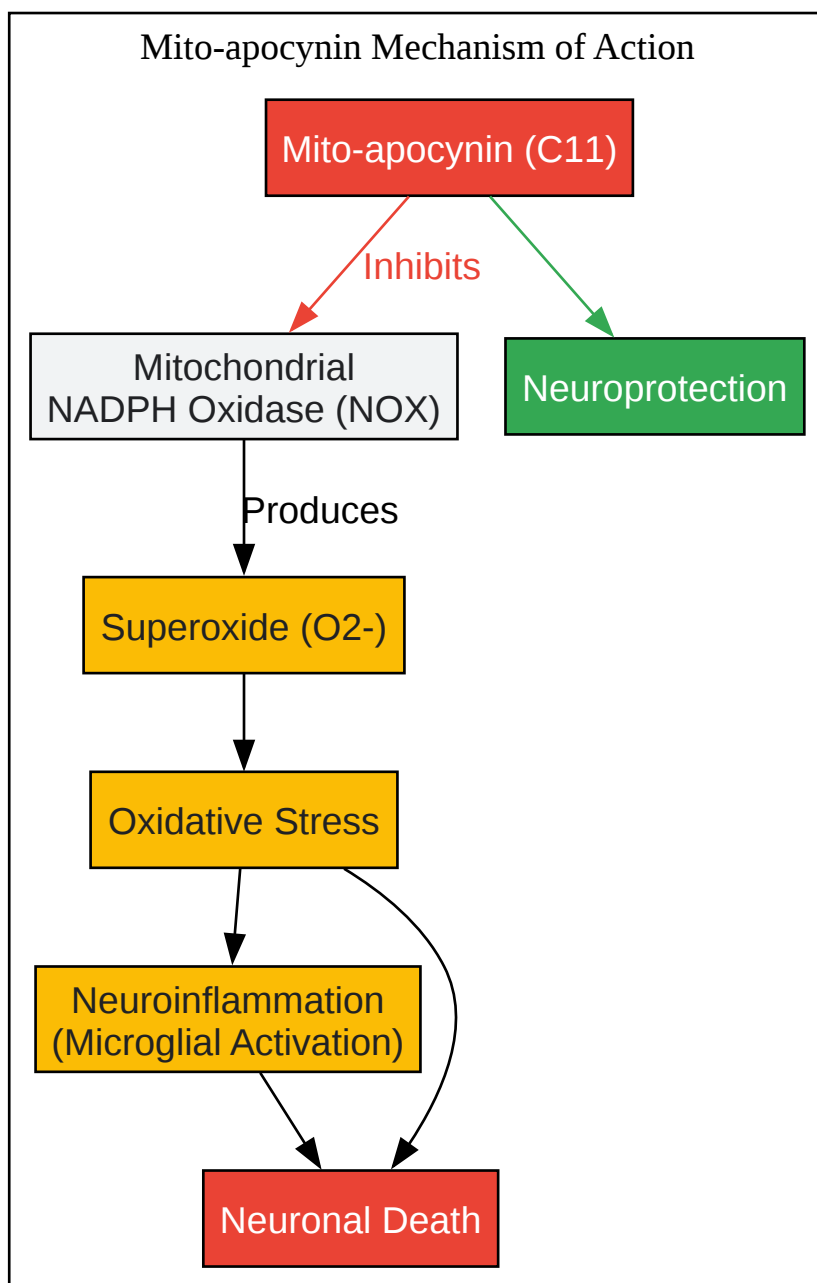
Step 1: Synthesis of (11-Hydroxyundecyl)triphenylphosphonium bromide

- Combine triphenylphosphine and 11-bromo-undecan-1-ol in acetonitrile.
- Reflux the mixture.
- Monitor the reaction for completion (e.g., by thin-layer chromatography).
- Upon completion, cool the reaction mixture and isolate the product, (11-hydroxyundecyl)triphenylphosphonium bromide. Purification can be achieved by recrystallization.

Step 2: Esterification to yield **Mito-apocynin (C11)**

- Dissolve vanillic acid and (11-hydroxyundecyl)triphenylphosphonium bromide in a suitable solvent (e.g., dichloromethane).
- Add a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine).
- Stir the reaction at room temperature until completion.
- Purify the final product, **Mito-apocynin (C11)**, using column chromatography on silica gel.^[1]





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